4-{[(1E)-3-(4-ethoxyphenyl)-3-oxoprop-1-en-1-yl]amino}-N-(quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
4-{[(1E)-3-(4-ETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, sulfonamide groups, and ethoxyphenyl moieties, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1E)-3-(4-ETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core benzene sulfonamide structure, followed by the introduction of the ethoxyphenyl and quinoxalinyl groups through various coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and ethoxyphenyl derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
4-{[(1E)-3-(4-ETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds, which can be further utilized in various applications.
Scientific Research Applications
4-{[(1E)-3-(4-ETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1E)-3-(4-ETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, known for their strong bonding and reactivity.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and materials.
Uniqueness
4-{[(1E)-3-(4-ETHOXYPHENYL)-3-OXOPROP-1-EN-1-YL]AMINO}-N-(QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C25H22N4O4S |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
4-[[(E)-3-(4-ethoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N4O4S/c1-2-33-20-11-7-18(8-12-20)24(30)15-16-26-19-9-13-21(14-10-19)34(31,32)29-25-17-27-22-5-3-4-6-23(22)28-25/h3-17,26H,2H2,1H3,(H,28,29)/b16-15+ |
InChI Key |
FEQYHPLGJQDQJK-FOCLMDBBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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